Cas no 54522-03-1 (2,5-dimethyl-1-(3-morpholin-4-ylpropyl)-4-phenylpiperidin-4-yl propanoate bis(2,3-dihydroxybutanedioate) (salt))

2,5-dimethyl-1-(3-morpholin-4-ylpropyl)-4-phenylpiperidin-4-yl propanoate bis(2,3-dihydroxybutanedioate) (salt) structure
54522-03-1 structure
Nome del prodotto:2,5-dimethyl-1-(3-morpholin-4-ylpropyl)-4-phenylpiperidin-4-yl propanoate bis(2,3-dihydroxybutanedioate) (salt)
Numero CAS:54522-03-1
MF:C31H48N2O15
MW:688.717230796814
CID:1589537
PubChem ID:3041648

2,5-dimethyl-1-(3-morpholin-4-ylpropyl)-4-phenylpiperidin-4-yl propanoate bis(2,3-dihydroxybutanedioate) (salt) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-dimethyl-1-(3-morpholin-4-ylpropyl)-4-phenylpiperidin-4-yl propanoate bis(2,3-dihydroxybutanedioate) (salt)
    • (2S,3S)-2,3-dihydroxybutanedioic acid,[2,5-dimethyl-1-(3-morpholin-4-ylpropyl)-4-phenylpiperidin-4-yl] propanoate
    • Piperidine, 2,5-dimethyl-1-morpholinopropyl-4-phenyl-4-propionyloxy-, ditartrate, dihydrate
    • 54522-03-1
    • 2,3-Dihydroxybutanedioic acid--2,5-dimethyl-1-[3-(morpholin-4-yl)propyl]-4-phenylpiperidin-4-yl propanoate (2/1)
    • 4-Piperidinol, 2,5-dimethyl-4-phenyl-1-(3-morpholinopropyl)-, propionate (ester), ditartrate, dihydrate
    • 4-Piperidinol, 2,5-dimethyl-1-(3-(4-morpholinyl)propyl)-4-phenyl-, propanoate ditartrate
    • DTXSID60969740
    • Inchi: InChI=1S/C23H36N2O3.2C4H6O6/c1-4-22(26)28-23(21-9-6-5-7-10-21)17-20(3)25(18-19(23)2)12-8-11-24-13-15-27-16-14-24;2*5-1(3(7)8)2(6)4(9)10/h5-7,9-10,19-20H,4,8,11-18H2,1-3H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.00/s1
    • Chiave InChI: OPXBXYQCXGROTA-ZYYAQZALSA-N
    • Sorrisi: CCC(=O)OC1(CC(N(CC1C)CCCN2CCOCC2)C)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Proprietà calcolate

  • Massa esatta: 538.28916
  • Massa monoisotopica: 688.305469
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 14
  • Complessità: 622
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 272

Proprietà sperimentali

  • Punto di ebollizione: 490.5°C at 760 mmHg
  • Punto di infiammabilità: 250.4°C
  • PSA: 157.07

2,5-dimethyl-1-(3-morpholin-4-ylpropyl)-4-phenylpiperidin-4-yl propanoate bis(2,3-dihydroxybutanedioate) (salt) Letteratura correlata

Raccomanda articoli

Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.